molecular formula C7H12F2O2P+ B14208320 [Cyclohexyl(difluoro)methyl](hydroxy)oxophosphanium CAS No. 828265-17-4

[Cyclohexyl(difluoro)methyl](hydroxy)oxophosphanium

Cat. No.: B14208320
CAS No.: 828265-17-4
M. Wt: 197.14 g/mol
InChI Key: YSDBAHUGIKETOD-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl(difluoro)methyloxophosphanium is a chemical compound with the molecular formula C₇H₁₁F₂O₂P It is known for its unique structure, which includes a cyclohexyl group, difluoromethyl group, and a hydroxy oxophosphanium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(difluoro)methyloxophosphanium typically involves the reaction of cyclohexyl-containing precursors with difluoromethylating agents under controlled conditions. One common method includes the use of difluoromethylphosphine oxide as a starting material, which undergoes a series of reactions to introduce the cyclohexyl and hydroxy groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(difluoro)methyloxophosphanium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Cyclohexyl(difluoro)methyloxophosphanium has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Cyclohexyl(difluoro)methyloxophosphanium involves its interaction with molecular targets through its functional groups. The difluoromethyl group can participate in hydrogen bonding and other interactions, while the hydroxy and oxophosphanium moieties can engage in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl(difluoro)methyloxophosphanium is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

828265-17-4

Molecular Formula

C7H12F2O2P+

Molecular Weight

197.14 g/mol

IUPAC Name

[cyclohexyl(difluoro)methyl]-hydroxy-oxophosphanium

InChI

InChI=1S/C7H11F2O2P/c8-7(9,12(10)11)6-4-2-1-3-5-6/h6H,1-5H2/p+1

InChI Key

YSDBAHUGIKETOD-UHFFFAOYSA-O

Canonical SMILES

C1CCC(CC1)C(F)(F)[P+](=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.